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Compound of Interest

Ethyl 4-benzylmorpholine-2-
Compound Name:
carboxylate

Cat. No. B180575

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for Ethyl 4-
benzylmorpholine-2-carboxylate, a substituted morpholine derivative of interest in medicinal
chemistry and drug development. Despite a comprehensive search of scientific literature and
chemical databases, detailed experimental spectroscopic data—specifically Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound is not
publicly available.

Extensive searches were conducted using the compound name, synonyms such as "4-Benzyl-
morpholine-2-carboxylic acid ethyl ester,” and its CAS Registry Number (135072-32-1). The
search included scientific publication databases, chemical vendor catalogs, and spectral
databases. While the existence of the compound is confirmed through various chemical
suppliers, the corresponding characterization data has not been published in accessible
literature.

This guide, therefore, provides a summary of the available information and outlines the general
methodologies that would be employed for the spectroscopic analysis of this compound.

Compound Information
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Property Value

IUPAC Name Ethyl 4-benzylmorpholine-2-carboxylate
4-Benzyl-morpholine-2-carboxylic acid ethyl

Synonyms
ester

CAS Number 135072-32-1

Molecular Formula C14H19NOs

Molecular Weight 249.31 g/mol

Anticipated Spectroscopic Data

While specific experimental data is unavailable, the expected spectroscopic characteristics can
be predicted based on the structure of Ethyl 4-benzylmorpholine-2-carboxylate. These
predictions are valuable for researchers who may synthesize this compound and require a
reference for its characterization.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The *H NMR spectrum is expected to show distinct signals corresponding to the protons of the
ethyl group, the morpholine ring, and the benzyl group.

» Ethyl Ester Protons: A quartet signal for the methylene protons (-OCH2CHs) and a triplet for
the methyl protons (-OCH2CHs).

e Benzyl Protons: Signals in the aromatic region for the monosubstituted benzene ring and a
singlet for the benzylic methylene protons (-CHz2Ph).

e Morpholine Ring Protons: A series of multiplets for the protons on the morpholine ring, with
chemical shifts influenced by their proximity to the nitrogen, oxygen, and the ester group.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The 13C NMR spectrum would provide information on the carbon framework of the molecule.

o Carbonyl Carbon: A signal at the downfield region characteristic of an ester carbonyl group.
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e Aromatic Carbons: Several signals in the aromatic region corresponding to the carbons of
the benzyl group.

 Aliphatic Carbons: Signals for the carbons of the ethyl group and the morpholine ring, as well
as the benzylic carbon.

IR (Infrared) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present
in the molecule.

C=0 Stretch: A strong absorption band is expected for the ester carbonyl group.

C-0O Stretch: Absorption bands corresponding to the C-O bonds of the ester and the
morpholine ether linkage.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations.

Aromatic C=C Stretch: Bands characteristic of the benzene ring.
MS (Mass Spectrometry)

Mass spectrometry would provide the molecular weight and fragmentation pattern of the
molecule.

e Molecular lon Peak (M*): A peak corresponding to the molecular weight of the compound
(249.31 m/z).

o Fragmentation Peaks: Characteristic fragments resulting from the cleavage of the benzyl
group, the ethyl ester group, and fragmentation of the morpholine ring.

General Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data mentioned above.
These are provided as a general reference for researchers.

NMR Spectroscopy
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e Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

» Data Acquisition: The NMR spectra (*H and 13C) are recorded on a spectrometer, typically
operating at a frequency of 300 MHz or higher for tH NMR.

o Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline
correction) to obtain the final spectrum. Chemical shifts are reported in parts per million
(ppm) relative to a reference standard (e.qg., tetramethylsilane).

IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

o Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier-transform infrared)
spectrometer.

o Data Analysis: The positions of the absorption bands (in cm~1) are correlated with the
functional groups present in the molecule.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

« lonization: The sample is ionized using an appropriate technique, such as electron ionization
(El) or electrospray ionization (ESI).

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer.

» Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis
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The general workflow for the synthesis and spectroscopic characterization of a compound like
Ethyl 4-benzylmorpholine-2-carboxylate is illustrated in the following diagram.

Spectroscopic Analysis

N )
o

Synthesis & Purification Data Interpretation

q q Purification \ ~ J ( I . .
Chemical Synthesis Ge.g., Chromatography, Recrystallizationy IR Spectroscopy 3 kStructure Elucidation & Confirmation
[ NMR Spectroscopy
- (H, C)

Click to download full resolution via product page

Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.

Conclusion

While specific, experimentally-derived spectroscopic data for Ethyl 4-benzylmorpholine-2-
carboxylate is not currently available in the public domain, this guide provides an overview of
the expected spectral characteristics and the standard methodologies for their acquisition.
Researchers working with this compound will need to perform their own analytical
characterization. The information presented here can serve as a valuable reference for the
interpretation of newly acquired data and for the design of synthetic and analytical procedures.

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-benzylmorpholine-2-
carboxylate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180575#spectroscopic-data-of-ethyl-4-
benzylmorpholine-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b180575?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

